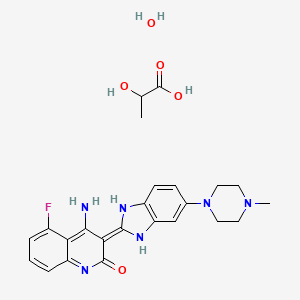

![molecular formula C17H17Cl2N3 B1663142 N-[(2,4-二氯苯基)甲基]-1-丙基苯并咪唑-5-胺 CAS No. 912780-51-9](/img/structure/B1663142.png)

N-[(2,4-二氯苯基)甲基]-1-丙基苯并咪唑-5-胺

描述

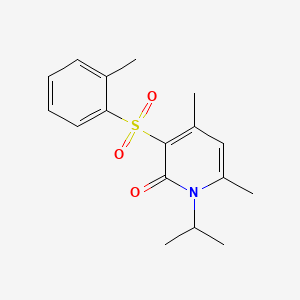

“N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. The benzimidazole core is substituted with a propyl group at the 1-position and an amine group at the 5-position. Additionally, it has a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of the benzimidazole .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused benzene and imidazole ring. The dichlorophenyl, propyl, and amine groups would be attached at the specified positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring and the various substituents. The electron-rich nitrogen in the benzimidazole ring and the amine group could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its stability and the dichlorophenyl group could increase its lipophilicity .科学研究应用

Tuberculosis Treatment

MmpL3 inhibitors like C215 have been identified as potential treatments for tuberculosis (TB). They target the mycobacterial membrane protein large 3 (MmpL3), which is responsible for translocating mycolic acids during the biosynthesis of the mycobacterial cell membrane. This makes them promising candidates for drug-resistant TB and could potentially shorten TB treatment duration .

Antibacterial Activity

These compounds have shown activity against intracellular Mycobacterium tuberculosis without causing mammalian cell cytotoxicity, indicating their potential as antibacterial agents .

Drug-Resistant Infections

The application of MmpL3 inhibitors is particularly important in the context of drug-resistant infections, providing new avenues for treatment where traditional antibiotics may fail .

Chemical Synthesis

While not directly related to C215, related compounds have been used in chemical synthesis processes, such as the continuous nitration process of key intermediates for the synthesis of herbicides .

Structural and Conformational Analysis

Research has been conducted on similar compounds for structural and conformational analysis, which can be crucial in understanding the behavior and interaction of these molecules at a molecular level .

Anticonvulsant Activity

There has been research into derivatives of similar compounds for their affinity to GABAergic biotargets and subsequent anticonvulsant activity estimation using animal models .

作用机制

Target of Action

The primary target of the compound, also known as MmpL3 inhibitor C215, is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a protein responsible for translocating mycolic acids from the inner membrane to the periplasm in the biosynthesis of the mycobacterial cell membrane . It is highly conserved in mycobacteria and is absent in humans .

Mode of Action

MmpL3 inhibitor C215 interacts with its target, MmpL3, and inhibits its function . This inhibition weakens the mycobacterial cell wall, leading to cell death . The recent structural determination of MmpL3 opens the door to further understand the mode of action of these inhibitors and the mechanistic understanding of MmpL3-mediated trehalose monomycolate (TMM) transport .

Biochemical Pathways

The inhibition of MmpL3 affects the biosynthesis of the mycobacterial cell membrane . MmpL3 is involved in the transport of precursors, trehalose monomycolates (TMMs), which are critical for the formation of the mycobacterial cell envelope . The inhibition of MmpL3 results in a decrease in the synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, as well as an increase in the concentration of TMM .

Pharmacokinetics

The studied pharmacokinetic properties of MmpL3 inhibitor C215 include membrane permeability of 7.2 × 10 −5 cm/s, 94.11% human serum albumin (HSA) binding, and CLND solubility of 199 μM . . Moreover, in vivo study reports poor absorption and low bioavailability (F = 1.2%) .

Result of Action

The result of the action of MmpL3 inhibitor C215 is the weakening of the mycobacterial cell wall, leading to cell death . These compounds are active against intracellular Mycobacterium tuberculosis (Mtb) without mammalian cell cytotoxicity .

Action Environment

The action environment of MmpL3 inhibitor C215 is within the mycobacterial cell, specifically at the inner membrane where MmpL3 is located . The environmental factors that could influence the compound’s action, efficacy, and stability are yet to be fully understood and are areas of ongoing research.

未来方向

属性

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEPSIFNTIQCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

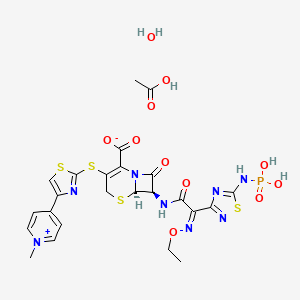

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)

![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)

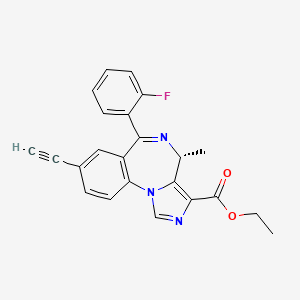

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)

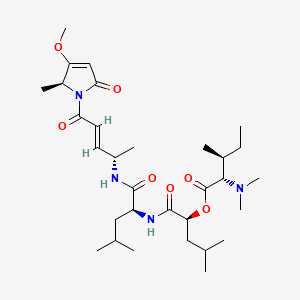

![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)